molecular formula C19H27N7O B5557220 N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine

N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine

Katalognummer: B5557220
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: IIYXUOUFQHMLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine is a useful research compound. Its molecular formula is C19H27N7O and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.22770851 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Affinity and Selectivity

Research has shown that structural analogs with specific substitutions on the piperidine and pyrazole groups can exhibit high affinity and selectivity for the human dopamine D4 receptors. These modifications can lead to compounds with significant selectivity over D2 and D3 receptors, suggesting potential applications in the development of antipsychotic medications with reduced side effects (Rowley et al., 1997).

Cannabinoid Receptor Interaction

Studies have also explored the molecular interaction of related compounds with the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore modeling, researchers have identified structural features that contribute to binding affinity and selectivity, which could inform the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Structural and Molecular Analysis

Advancements in X-ray crystallography and DFT calculations have facilitated the detailed structural and molecular analysis of triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research aids in understanding the intermolecular interactions and electronic properties of such compounds, potentially leading to the development of new materials or pharmaceuticals (Shawish et al., 2021).

Neuroprotection and Parkinson's Disease

Exploratory studies into the neuroprotective effects of caffeine and A2A adenosine receptor antagonists in models of Parkinson's disease have unveiled potential therapeutic strategies. Compounds structurally related to the one , demonstrating A2A receptor antagonism, could offer insights into developing treatments that leverage adenosine receptor modulation to mitigate neurodegenerative processes (Chen et al., 2001).

Antimicrobial Activity

Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has identified potent inhibitors of bacterial biofilm and MurB, an enzyme critical for bacterial cell wall synthesis. These findings highlight the potential for developing new antimicrobial agents to combat resistant bacterial strains (Mekky & Sanad, 2020).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Zukünftige Richtungen

Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis and improving its properties .

Eigenschaften

IUPAC Name

N,N-dimethyl-1-[4-methyl-5-[1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-24(2)13-18-22-23-19(25(18)3)14-7-10-26(11-8-14)12-15-4-5-17(27-15)16-6-9-20-21-16/h4-6,9,14H,7-8,10-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYXUOUFQHMLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=CC=C(O3)C4=CC=NN4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.